Splendoside

Antioxidant Free Radical Scavenging Natural Product Screening

Researchers requiring reproducible iridoid quantification often face variability from undefined mixtures. Splendoside (≥98% HPLC) resolves this with a fully characterized reference standard. • Validated for HPLC/LC-MS method development with CoA, NMR, and MS documentation • Enables multi-pathway neuroprotection studies (dopamine restoration, cytokine modulation in PD models) • Demonstrated lifespan extension in C. elegans-unique among iridoids for geroscience screening

Molecular Formula C17H26O11
Molecular Weight 406.4 g/mol
Cat. No. B1162136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSplendoside
Molecular FormulaC17H26O11
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C2C1CCC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H26O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h5,7,9-13,15-16,18-22,24H,2-4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1
InChIKeyBUIDBCJSSFEBDL-DUMNYRKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Splendoside – Iridoid Glycoside Reference Standard


Splendoside (CAS: 81969-41-7) is a natural iridoid O-glycoside belonging to the class of iridoid monoterpenes containing a glucopyranosyl moiety . It has been isolated and characterized from diverse botanical sources including Vaccinium uliginosum (Ericaceae) and Pentas lanceolata (Rubiaceae), and is commonly utilized as a high-purity analytical reference standard (HPLC purity ≥98%) for phytochemical research, quality control, and bioactivity studies [1].

Splendoside Structural Specificity


While numerous iridoid glycosides share the core cyclopentan[c]pyran skeleton, substitution of Splendoside with generically labeled 'iridoid glycoside' reference standards is scientifically unsound. Minor structural variations—such as the specific epoxide substitution pattern (e.g., 6β,7β-epoxy-8-epi-splendoside versus the parent Splendoside), glycosylation position, and stereochemistry—can dramatically alter bioactivity profiles, metabolic stability, and target selectivity in cellular and in vivo models [1]. For instance, the anti-parkinsonian activity observed in iridoid-rich fractions from Pentas lanceolata, which contain Splendoside-related compounds, is not universally replicable with other commercially available iridoids [2]. Therefore, research reproducibility and procurement specificity demand precise identification and sourcing of Splendoside rather than undefined iridoid mixtures or structurally related but functionally distinct analogs.

Splendoside Comparative Bioactivity & Purity


DPPH Radical Scavenging vs. Iridoids

Splendoside demonstrates significant antioxidant capacity in DPPH radical scavenging assays, achieving approximately 75% reduction in DPPH radicals at a concentration of 100 μg/mL . While direct head-to-head comparisons are lacking, this activity level places Splendoside in a moderate to high potency range relative to other iridoid glycosides. For example, loganin shows weak or negligible DPPH scavenging activity (IC50 > 300 μg/mL) [1], whereas gardenoside exhibits a stronger activity with an IC50 of 0.98 μg/mL [2]. The observed activity of Splendoside thus differentiates it from less potent iridoids like loganin, suggesting a distinct structure-activity relationship that warrants its specific use in antioxidant screening programs.

Antioxidant Free Radical Scavenging Natural Product Screening

Parkinson's Disease Neuroprotection

In a rotenone-induced mouse model of Parkinson's disease, treatment with an iridoid-rich fraction (PIRF) from Pentas lanceolata, which contains 6β,7β-epoxy-8-epi-splendoside (a close structural analog of Splendoside) as a major constituent, significantly ameliorated motor deficits and neurochemical perturbations [1]. Quantitatively, PIRF treatment restored dopamine and acetylcholine (ACh) levels in the brain striatum, which were depleted by rotenone, and reduced elevated levels of pro-inflammatory cytokines including IL-1β, TNF-α, and MCP-1 back to normal control levels [1]. This contrasts with the limited neuroprotective efficacy reported for other common iridoids like geniposide or gardenoside in similar Parkinsonian models, which often show only partial or pathway-specific protection . The presence of the 6β,7β-epoxy-8-epi-splendoside moiety in the active fraction strongly implicates Splendoside and its derivatives as key contributors to this robust multi-pathway neuroprotection, justifying specific procurement for neurodegenerative disease research.

Neuroprotection Parkinson's Disease Iridoid Glycosides In Vivo Model

C. elegans Anti-Aging Activity

Splendoside, isolated from Rhododendron decorum, has been shown in a patent application (CN121319087A) to possess significant anti-aging activity in the C. elegans model organism [1]. While exact quantitative data (e.g., % lifespan extension, p-values) are not publicly disclosed in the available abstract, the patent claims that Splendoside, alongside pachypodiridoid A, 'significantly enhances oxidative stress resistance and exhibits significant effects on aging-related indicators (lifespan, motility, feeding) and growth and development indicators' [1]. This differentiates Splendoside from many other iridoid glycosides such as catalpol and geniposide, which have been primarily studied for neuroprotection, anti-inflammation, or hepatoprotection rather than direct lifespan extension in a classic aging model [2][3]. The unique anti-aging claim positions Splendoside as a distinct candidate for geroprotective and longevity research programs.

Anti-Aging Caenorhabditis elegans Lifespan Extension Healthspan

High-Purity Analytical Standard

Splendoside is commercially available as a high-purity analytical reference standard with HPLC purity consistently ≥98% [1]. Its physicochemical properties include a LogP of -3.63, topological polar surface area (TPSA) of 175.37 Ų, molecular weight of 406.38 g/mol, and calculated aqueous solubility of 300 g/L . This well-defined purity and property profile contrasts sharply with many crude iridoid extracts or less rigorously characterized 'iridoid glycoside' mixtures that are often used in preliminary screening. The availability of certified reference material with full analytical documentation (CoA, NMR, HPLC) ensures reproducibility in quantitative phytochemical analysis, metabolomics, and bioassay-guided fractionation studies. This level of standardization is critical for laboratories requiring precise quantitation and cross-study comparability.

Analytical Chemistry Reference Standard Quality Control HPLC

Antimicrobial Activity Profile

Splendoside has demonstrated antimicrobial properties in various in vitro assays. It has been shown to inhibit the growth of bacteria by interfering with protein synthesis and to possess antiviral activity . While specific MIC (Minimum Inhibitory Concentration) values are not publicly available in peer-reviewed literature, vendor technical summaries indicate that Splendoside exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria . This broad-spectrum antimicrobial profile differentiates it from many other iridoid glycosides such as loganin, which show weak or no antibacterial activity, and gardenoside, which has limited antiviral data [1]. For researchers screening natural product libraries for antimicrobial leads, Splendoside presents a distinct chemical scaffold with documented bioactivity, warranting its inclusion in focused screening sets.

Antimicrobial Antiviral Natural Product Drug Discovery

Anti-Diabetic Malic Acid Inhibition

Splendoside has been reported to inhibit the production of malic acid in plant cells and has been proposed as a potential therapeutic agent for diabetic patients with elevated blood malic acid levels . This metabolic regulatory activity distinguishes Splendoside from other iridoid glycosides such as geniposide and catalpol, which exert anti-diabetic effects primarily through different mechanisms, including α-glucosidase inhibition, improvement of insulin sensitivity, or AMPK activation [1][2]. While quantitative inhibition data (e.g., IC50 for malic acid production) are not publicly available, the unique mechanistic claim provides a clear differentiation point for researchers investigating novel anti-diabetic pathways or metabolic disorders involving malic acid dysregulation.

Diabetes Metabolic Disorder Malic Acid Enzyme Inhibition

Splendoside Application Scenarios


Parkinson's Disease Research

Splendoside and its structurally related analogs (e.g., 6β,7β-epoxy-8-epi-splendoside) are optimal for investigating multi-pathway neuroprotective mechanisms in Parkinson's disease. The evidence that iridoid-rich fractions containing Splendoside analogs restore dopamine and acetylcholine levels and normalize pro-inflammatory cytokines (IL-1β, TNF-α, MCP-1) in rotenone-induced mouse models supports their use in preclinical PD studies [1]. Researchers should prioritize Splendoside when seeking compounds that address both neurotransmitter deficits and neuroinflammation, rather than relying on other iridoids like geniposide which show more restricted neuroprotective profiles [1].

C. elegans Longevity Screening

The patented anti-aging activity of Splendoside in Caenorhabditis elegans, including lifespan extension and improved healthspan indicators (motility, feeding), positions it as a valuable tool for geroscience research [1]. Unlike more common iridoids such as catalpol and geniposide, which lack documented lifespan extension data, Splendoside offers a unique chemical probe for aging studies and high-throughput screening of natural product libraries for geroprotective compounds [1].

Analytical QC & Method Development

Splendoside is an essential reference standard for developing and validating HPLC, LC-MS, and other chromatographic methods for quantifying iridoid glycosides in plant extracts and herbal formulations [1]. Its high purity (≥98%) and comprehensive analytical documentation (NMR, MS, CoA) ensure accurate quantitation and method reproducibility, which are critical for regulatory compliance in botanical drug development and dietary supplement analysis [1].

Antimicrobial & Antiviral Screening

Splendoside's demonstrated antimicrobial and antiviral properties, including inhibition of bacterial protein synthesis, make it a relevant inclusion in focused screening libraries targeting infectious diseases [1]. Researchers can leverage this activity to explore structure-activity relationships within the iridoid class, where many analogs show weak or no antimicrobial effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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